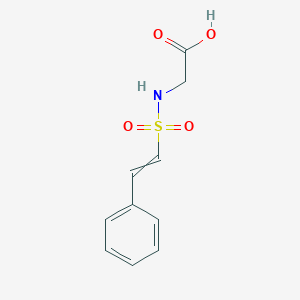
Ethylene glycol monoisobutyl ether benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene glycol monoisobutyl ether benzoate is an organic compound that belongs to the family of glycol ethers. It is a colorless liquid with a mild odor and is known for its solubility in both water and organic solvents. This compound is commonly used as a solvent in various industrial applications, including paints, coatings, and cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylene glycol monoisobutyl ether benzoate can be synthesized through the esterification of ethylene glycol monoisobutyl ether with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to achieve high yields and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylene glycol monoisobutyl ether benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and isobutyl glycol.
Reduction: Ethylene glycol monoisobutyl ether.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Ethylene glycol monoisobutyl ether benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its solvent capabilities.
Wirkmechanismus
The mechanism of action of ethylene glycol monoisobutyl ether benzoate involves its ability to dissolve various substances, making it an effective solvent. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution of both polar and non-polar compounds. This property is particularly useful in applications requiring the solubilization of complex mixtures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol monobutyl ether: Similar in structure but with a butyl group instead of an isobutyl group.
2-Butoxyethanol: Another glycol ether with similar solvent properties but different toxicity profiles.
Uniqueness
Ethylene glycol monoisobutyl ether benzoate is unique due to its balanced solubility in both water and organic solvents, making it versatile for various applications. Its mild odor and relatively low toxicity also make it a preferred choice in formulations where user safety is a concern .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(2-methylpropoxy)ethyl benzoate |
InChI |
InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI-Schlüssel |
IZSQPHSZUIHECN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)


![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)









